molecular formula C8H16O3 B14647697 5,5-Dimethoxy-3-methylpent-1-en-3-ol CAS No. 53799-27-2

5,5-Dimethoxy-3-methylpent-1-en-3-ol

Cat. No.: B14647697
CAS No.: 53799-27-2
M. Wt: 160.21 g/mol
InChI Key: GAHSWHYIIGOSBD-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-3-methylpent-1-en-3-ol is a branched enol ether derivative characterized by a pentenol backbone with a methyl group at position 3 and two methoxy groups at position 5. Its structure includes an allylic alcohol (C3-OH) and a conjugated double bond at position 1, making it a versatile intermediate in organic synthesis. The dimethoxy groups enhance its solubility in polar aprotic solvents, while the allylic alcohol contributes to its reactivity in oxidation and protection reactions .

Properties

CAS No.

53799-27-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5,5-dimethoxy-3-methylpent-1-en-3-ol

InChI

InChI=1S/C8H16O3/c1-5-8(2,9)6-7(10-3)11-4/h5,7,9H,1,6H2,2-4H3

InChI Key

GAHSWHYIIGOSBD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(OC)OC)(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-3-methylpent-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-Dimethoxy-2-butanone with vinylmagnesium bromide . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-3-methylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

(E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol ()
  • Structure : Contains a 1,3-dioxolane ring (cyclic ketal) at position 5 instead of dimethoxy groups. The double bond is at position 2.
  • Reactivity : The dioxolane ring acts as a protecting group for carbonyls, making this compound less polar than 5,5-dimethoxy-3-methylpent-1-en-3-ol. The allylic alcohol here participates in conjugate additions.
  • Spectral Data : ¹H-NMR shows a triplet at δ 4.86 ppm for the dioxolane proton, distinct from the dimethoxy singlet (expected δ ~3.3 ppm). ESI-MS: m/z 195.0 (M+Na)+ .
Ethyl 3-hydroxy-5,5-dimethoxy-3-methylpentanoate ()
  • Structure : Features an ester group at C3 instead of an alcohol and lacks the double bond.
  • Physical Properties : Higher molecular weight (278.3 g/mol vs. ~176.2 g/mol for the target compound) and lower volatility due to the ester moiety.
  • Reactivity : The ester group is hydrolytically labile under acidic/basic conditions, unlike the stable allylic alcohol in the target compound .
3-Methyl-1-pentanol ()
  • Structure : A simple primary alcohol without methoxy groups or double bonds.
  • Physical Properties : Lower boiling point (~148°C) compared to the target compound (estimated >200°C due to hydrogen bonding from -OH and polar dimethoxy groups).
  • Applications : Primarily used as a solvent, whereas the target compound’s conjugated system enables use in cycloadditions or as a chiral building block .
Protection/Deprotection Strategies
  • Target Compound: Dimethoxy groups are typically introduced via acid-catalyzed methanolysis of ketones or acetals.
  • Dioxolane Analogue (): Synthesized using anhydrous K₂CO₃ in methanol, highlighting the preference for mild bases to preserve the dioxolane ring .
  • Ethyl Ester Derivative () : Likely synthesized via esterification of the corresponding acid, requiring catalysts like H₂SO₄ or DMAP .
Double Bond Formation
  • The target compound’s pent-1-en-3-ol system is synthesized via elimination or Wittig reactions, whereas the dioxolane analogue () uses a pre-formed enol ether structure .

Reactivity and Stability

Compound Key Reactivity Stability
This compound Prone to oxidation at the allylic alcohol; participates in Diels-Alder reactions. Stable under anhydrous conditions.
(E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol Acid-sensitive dioxolane ring; undergoes hydrolysis to ketones. Unstable in acidic media.
Ethyl 3-hydroxy-5,5-dimethoxy-3-methylpentanoate Ester hydrolysis to carboxylic acid under basic conditions. Stable in neutral pH.

Spectral and Analytical Data Comparison

Parameter This compound (E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol 3-Methyl-1-pentanol
¹H-NMR (CDCl₃) δ 3.3 (s, 6H, OCH₃), 5.5 (m, 1H, CH=) δ 4.86 (t, 1H, dioxolane) δ 1.4 (m, 2H, CH₂)
ESI-MS (m/z) ~176.2 (M+H)+ 195.0 (M+Na)+ 103.1 (M+H)+
Boiling Point >200°C (est.) 180–185°C 148°C

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